molecular formula C11H12O3 B100056 2-Allyl-3-hydroxy-4-methoxybenzaldehyde CAS No. 16273-13-5

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B100056
CAS No.: 16273-13-5
M. Wt: 192.21 g/mol
InChI Key: JICUCNBJIIJEBA-UHFFFAOYSA-N
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Description

2-Allyl-3-hydroxy-4-methoxybenzaldehyde (: 16273-13-5) is an aromatic aldehyde of significant interest in industrial research and development, particularly as a chemical intermediate . Its molecular formula is C11H12O3, and it has a molecular weight of 192.21 g/mol . The compound typically presents as an off-white to white crystalline powder . The primary application of this compound is in the synthesis of more complex molecules, especially within the flavor and fragrance industries . It serves as a crucial building block for the creation of novel aromatic compounds. The physical properties of this compound include a density of approximately 1.178 g/cm³ and a melting point in the range of 77-80 °C . It is noted to be slightly soluble in water but demonstrates good solubility in various organic solvents, which facilitates its use in synthetic organic chemistry processes . Disclaimer: This product is intended for research and industrial applications as a chemical intermediate. It is strictly for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUCNBJIIJEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Allyl 3 Hydroxy 4 Methoxybenzaldehyde

Established Synthetic Routes to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

The primary synthetic pathway to this compound hinges on a multi-step sequence that strategically introduces the allyl group onto the benzaldehyde (B42025) core. This typically involves an initial etherification followed by a thermal rearrangement.

Multi-step Syntheses and Allylation Strategies

The most plausible and widely applicable strategy for the synthesis of this compound is a two-step process. The first step involves the allylation of the hydroxyl group of a suitable precursor, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring.

A common precursor for this synthesis is 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin (B20041) nih.govsigmaaldrich.com. The synthesis commences with the O-allylation of isovanillin. This is typically achieved through a Williamson ether synthesis, where isovanillin is treated with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the allyl halide to form the corresponding allyl ether, 3-allyloxy-4-methoxybenzaldehyde (B95133) orientjchem.orggoogle.com.

Identification of Key Precursors and Synthetic Intermediates

Based on the established synthetic route, the key precursor and intermediate can be identified as follows:

Key Precursor: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) is the primary starting material for the synthesis of this compound nih.govsigmaaldrich.com. Its availability and the reactivity of its phenolic hydroxyl group make it an ideal starting point for the introduction of the allyl ether functionality.

Synthetic Intermediate: 3-Allyloxy-4-methoxybenzaldehyde is the crucial intermediate formed after the O-allylation of isovanillin nih.govsytracks.com. The formation of this intermediate is a necessary step before the subsequent Claisen rearrangement that ultimately yields the target molecule.

Synthetic Approaches to Structural Isomers and Closely Related Analogs of this compound

The synthesis of structural isomers and analogs of this compound often utilizes different starting materials and synthetic strategies, reflecting the influence of substituent positioning on the reactivity of the aromatic ring.

Methodologies for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Synthesis (e.g., from Eugenol)

A significant structural isomer, 5-allyl-2-hydroxy-3-methoxybenzaldehyde, can be synthesized from the readily available natural product, eugenol (B1671780) (4-allyl-2-methoxyphenol) scielo.brresearchgate.net. The synthesis involves the introduction of a formyl group onto the eugenol backbone, a reaction that can be achieved through several classic organic reactions.

The Duff reaction is one such method, which involves the formylation of phenols using hexamethylenetetramine in an acidic medium, typically acetic acid mdma.ch. This reaction generally directs the formyl group to the ortho-position of the hydroxyl group, which in the case of eugenol, would lead to the desired 5-allyl-2-hydroxy-3-methoxybenzaldehyde. However, the Duff reaction is often associated with low yields mdma.ch.

A more common and often higher-yielding alternative is the Reimer-Tiemann reaction mychemblog.comwikipedia.org. This reaction employs chloroform (B151607) and a strong base, such as sodium hydroxide, to achieve ortho-formylation of phenols nrochemistry.combyjus.com. The reactive species in this reaction is dichlorocarbene, which is generated in situ and preferentially attacks the electron-rich phenoxide at the ortho position. When applied to eugenol, the Reimer-Tiemann reaction is expected to yield 5-allyl-2-hydroxy-3-methoxybenzaldehyde. The reaction is typically carried out in a biphasic system and may require heating to initiate wikipedia.org.

Preparation of 2-Allyl-3-methoxybenzaldehyde

The synthesis of 2-allyl-3-methoxybenzaldehyde, an analog lacking the hydroxyl group of the target compound, presents a different synthetic challenge ambeed.comnih.gov. A plausible synthetic route would involve the direct allylation of 3-methoxybenzaldehyde (B106831) google.comgoogle.com. This would likely require a directed ortho-metalation approach.

In such a strategy, the aldehyde group of 3-methoxybenzaldehyde would first be protected, for instance, as an acetal. Then, a directing group, potentially the methoxy (B1213986) group itself or a specifically introduced directing group, would facilitate the deprotonation of the ortho-position by a strong base like an organolithium reagent. The resulting aryl anion would then be quenched with an allyl halide to introduce the allyl group at the 2-position. Subsequent deprotection of the aldehyde would yield the final product. While this approach is theoretically sound, specific literature detailing this exact transformation for 3-methoxybenzaldehyde was not identified in the conducted searches.

Synthesis of Other Substituted Benzaldehyde Derivatives with Allyl and Methoxy Moieties

The synthesis of a broader range of substituted benzaldehydes featuring both allyl and methoxy groups can be achieved through a variety of synthetic methodologies acs.orgrug.nlresearchgate.netgoogle.com. These methods often involve the strategic combination of reactions to introduce the desired functional groups onto the benzene (B151609) ring.

One common approach is the Williamson ether synthesis to introduce methoxy or allyloxy groups onto a pre-existing hydroxybenzaldehyde core orientjchem.org. The choice of starting material and the sequence of reactions are crucial for achieving the desired substitution pattern.

For the introduction of allyl groups, besides the Claisen rearrangement of allyl ethers, direct allylation of the aromatic ring can be performed under specific conditions. For instance, Friedel-Crafts type allylations can be employed, although they can sometimes lead to issues with polysubstitution and rearrangements.

Furthermore, modern cross-coupling reactions offer powerful tools for the synthesis of these compounds. For example, a pre-functionalized benzaldehyde (e.g., a bromo-methoxybenzaldehyde) could be coupled with an allyl-organometallic reagent in a palladium-catalyzed reaction to introduce the allyl group.

Data Tables

Mechanistic Aspects of Key Chemical Transformations in Benzaldehyde Synthesis and Derivatization

The synthesis and derivatization of substituted benzaldehydes like this compound involve a series of fundamental organic reactions. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways. This section delves into the mechanistic details of key reactions relevant to the manipulation of this compound's core structure and functional groups.

The introduction of an allyl group ortho to a hydroxyl group on a benzene ring is commonly achieved via the aromatic Claisen rearrangement. This reaction is a powerful tool for carbon-carbon bond formation.

The process begins with the synthesis of an allyl phenyl ether, which then undergoes a thermally induced intramolecular rearrangement. The mechanism is a concerted, pericyclic sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement, meaning it proceeds through a cyclic transition state involving the simultaneous breaking and forming of bonds.

The key steps are:

sigmaaldrich.comsigmaaldrich.com-Sigmatropic Shift: Upon heating, the allyl phenyl ether undergoes a rearrangement through a highly ordered, six-membered cyclic transition state. The allyl group migrates from the oxygen atom to the ortho-carbon of the aromatic ring.

Intermediate Formation: This concerted shift breaks the C-O ether bond and forms a new C-C bond at the ortho position, disrupting the aromaticity of the ring and forming a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate.

Rearomatization: The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the energetically favorable aromatic system. A proton shift from the ortho-carbon to the oxygen of the carbonyl group yields the final product, an ortho-allylphenol.

If both ortho positions on the benzene ring are substituted, the allyl group cannot directly migrate to these positions. In such cases, the allyl group first migrates to the ortho position to form the dienone intermediate, which then undergoes a subsequent sigmaaldrich.comsigmaaldrich.com-sigmatropic shift (a Cope rearrangement) to move the allyl group to the para position. Tautomerization then yields the para-substituted allylphenol.

The Barbier reaction provides a method for the allylation of carbonyl compounds, including aldehydes. Unlike the Grignard reaction, the Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ in the presence of the carbonyl substrate. Tin-mediated Barbier allylations are particularly notable for their ability to be performed in aqueous media, aligning with the principles of green chemistry.

The mechanistic understanding of the aqueous tin-mediated allylation suggests it does not proceed through a radical pathway. sigmaaldrich.comnih.gov Instead, the reaction is believed to involve the formation of an organotin intermediate. nih.govmdpi.compsu.edu

Key mechanistic points include:

Nucleophilic Attack: The generated allyltin (B8295985) reagent then attacks the electrophilic carbonyl carbon of the aldehyde substrate.

Transition State: For ortho-substituted benzaldehydes, the reaction exhibits high yields and stereoselectivity, which suggests the involvement of a cyclic organotin intermediate or transition state that directs the approach of the nucleophile. sigmaaldrich.comnih.govmdpi.com

Product Formation: Subsequent hydrolysis of the resulting intermediate yields the corresponding homoallylic alcohol.

This method is efficient for various methoxy- and hydroxybenzaldehydes, providing the desired alcohol products in high yields within short reaction times. mdpi.com

Reductive amination is a versatile and widely used method to convert aldehydes into amines. This transformation involves two key stages: the formation of an imine or iminium ion, followed by its reduction.

The reaction mechanism proceeds as follows:

Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of an amine (such as ammonia (B1221849) or a primary amine) on the electrophilic carbonyl carbon of the benzaldehyde. This addition forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.org

Dehydration to Imine: The hemiaminal is typically unstable and undergoes dehydration (loss of a water molecule) under weakly acidic conditions to form an imine (a compound containing a C=N double bond). wikipedia.org The equilibrium is driven towards imine formation by the removal of water.

Reduction: The imine intermediate is then reduced to the final amine product. This reduction can be achieved in the same pot ("direct reductive amination") using a selective reducing agent that does not readily reduce the initial aldehyde. wikipedia.org Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). pearson.comchemistrysteps.com The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the nitrogen atom yields the benzyl (B1604629) amine derivative. chemistrysteps.com

This process allows for the synthesis of primary, secondary, or tertiary amines depending on the amine used as the starting material.

The Williamson ether synthesis is a classic and reliable method for preparing ethers, including the conversion of the phenolic hydroxyl group in a molecule like this compound into a phenolic ether.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The key steps are:

Phenoxide Formation: The phenolic proton is acidic and can be removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion. youtube.comorganic-synthesis.com This deprotonation is a crucial activation step, as the neutral phenol (B47542) is not sufficiently nucleophilic.

SN2 Attack: The resulting phenoxide ion then acts as a nucleophile and attacks an electrophilic alkylating agent, typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl tosylate. wikipedia.orgwikipedia.org The nucleophilic oxygen attacks the electrophilic carbon of the alkylating agent, displacing the halide or tosylate leaving group in a single, concerted step. byjus.com

For the SN2 mechanism to be efficient and avoid competing elimination reactions (E2), the alkylating agent should be unhindered, making primary alkyl halides the ideal substrates. wikipedia.org

The aldehyde functional group is highly reactive and readily participates in condensation reactions, where two molecules combine with the elimination of a small molecule, typically water. A prominent example is the formation of Schiff bases (imines).

The mechanism for Schiff base formation from a benzaldehyde and a primary amine involves two main stages:

Addition to form a Carbinolamine: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the benzaldehyde. acs.org This addition breaks the C=O pi bond and forms a tetrahedral intermediate called a carbinolamine (or hemiaminal). acs.orgnih.gov This step is reversible.

Dehydration to form an Imine: The carbinolamine intermediate is then protonated on the oxygen, making the hydroxyl group a better leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields the final imine, also known as a Schiff base. acs.orgnih.gov This dehydration step is often the rate-determining step and is typically catalyzed by acid.

These condensation reactions are fundamental in synthesizing a wide array of derivatives from benzaldehyde precursors.

Derivatization Strategies and Functional Group Interconversions of this compound and Analogs

The functional groups present in this compound—aldehyde, hydroxyl, and allyl—provide multiple reactive sites for derivatization and interconversion. These transformations are key to synthesizing a diverse range of analogs with modified properties.

One significant interconversion involves the transformation of the allyl group. For example, in analogs like eugenol (4-allyl-2-methoxyphenol), the allyl group can be converted into an aldehyde. This is typically achieved in a two-step process:

Isomerization: The terminal double bond of the allyl group is first isomerized to an internal, more stable 1-propenyl group. This can be accomplished using a base or a transition metal catalyst.

Oxidative Cleavage: The resulting propenyl double bond is then cleaved oxidatively to yield the benzaldehyde functional group. Reagents such as potassium permanganate (B83412) can be used for this cleavage. nih.gov

This sequence effectively converts an ortho-allyl phenol into a salicylaldehyde (B1680747) derivative, demonstrating a powerful functional group interconversion.

The aldehyde and hydroxyl groups are also common sites for derivatization, as detailed mechanistically in the previous sections. The aldehyde can be converted to an amine via reductive amination or to an imine through condensation. The hydroxyl group can be alkylated to form an ether via the Williamson ether synthesis.

The following table summarizes some key derivatization strategies for the functional groups found in this compound and its analogs.

Functional GroupReaction TypeReagentsResulting Functional Group
Aldehyde (-CHO)Reductive AminationR-NH₂, NaBH₃CN or H₂/Pd-CAmine (-CH₂-NHR)
Aldehyde (-CHO)CondensationR-NH₂Imine / Schiff Base (-CH=N-R)
Aldehyde (-CHO)Allylation (Barbier)Allyl-Br, Sn, H₂OHomoallylic Alcohol
Hydroxyl (-OH)Williamson Ether SynthesisBase (e.g., K₂CO₃), R-XEther (-OR)
Allyl (-CH₂CH=CH₂)Isomerization / Oxidative Cleavage1. Base/Catalyst 2. KMnO₄Aldehyde (-CHO)

Regioselective Protection and Deprotection of Hydroxyl Groups

The regioselective protection of the hydroxyl group at the C-3 position in this compound is a critical step in multi-step synthetic sequences. This allows for selective reactions at other sites of the molecule while the hydroxyl group is masked. The choice of protecting group and the reaction conditions are pivotal in achieving high selectivity and yield.

Detailed Research Findings:

While specific studies on the regioselective protection of this compound are not extensively documented, principles derived from similar phenolic aldehydes, such as derivatives of 3,4-dihydroxybenzaldehyde (B13553), provide valuable insights. In catecholic systems, the relative acidity of the phenolic hydroxyls often governs the selectivity of the reaction. For instance, the protection of 3,4-dihydroxybenzaldehyde can be directed to the 4-hydroxyl position under specific conditions. nih.govresearchgate.net

In the case of this compound, the hydroxyl group at the C-3 position is ortho to the aldehyde group. This proximity allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction can reduce the acidity of the C-3 hydroxyl group and may also sterically hinder its reaction with bulky protecting group reagents. Conversely, the presence of the allyl group at the C-2 position introduces further steric hindrance around the C-3 hydroxyl, which can also influence the regioselectivity of protection reactions.

Commonly used protecting groups for phenolic hydroxyls include benzyl ethers, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), and acetals. The selection of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal during the deprotection step.

The deprotection strategy is contingent on the protecting group employed. For example, benzyl ethers are typically cleaved by hydrogenolysis, while silyl ethers are readily removed using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF).

The following table outlines a generalized approach for the protection and deprotection of the hydroxyl group in this compound, based on established methodologies for similar phenolic compounds.

Step Reagents and Conditions Product Key Considerations
Protection (Benzylation) Benzyl bromide (BnBr), K₂CO₃, in a suitable solvent like DMF or acetone, heat.2-Allyl-3-benzyloxy-4-methoxybenzaldehydeThe choice of base and solvent can influence the reaction rate and yield.
Deprotection (De-benzylation) H₂, Pd/C catalyst, in a solvent like ethanol (B145695) or ethyl acetate.This compoundThis method is clean and efficient but may not be compatible with other reducible functional groups in the molecule.
Protection (Silylation) tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, in DMF.2-Allyl-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehydeSilyl ethers are stable to a wide range of non-acidic conditions.
Deprotection (De-silylation) Tetrabutylammonium fluoride (TBAF) in THF.This compoundThis method is highly selective for silyl ethers and is performed under mild conditions.

Chemical Modifications of the Aldehyde Moiety (e.g., Oxime Formation)

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. One common and important modification is its conversion to an oxime. Oximes are chemical compounds belonging to the imines, with the general formula R-CH=N-OH. wikipedia.org They serve as key intermediates in the synthesis of various nitrogen-containing heterocycles and can also be dehydrated to form nitriles.

Detailed Research Findings:

The formation of an oxime from an aldehyde is typically achieved through a condensation reaction with hydroxylamine (B1172632), usually in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base. rsc.org The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. This reaction is generally high-yielding and can be carried out under mild conditions.

The synthesis of oximes from structurally similar compounds, such as 2-hydroxy-3-methoxybenzaldehyde (B140153), has been reported, indicating the feasibility of this transformation for this compound. sigmaaldrich.com The presence of the allyl and methoxy groups on the aromatic ring is not expected to interfere with the oximation reaction.

A general procedure for the formation of this compound oxime is presented in the table below.

Reaction Reagents and Conditions Product General Observations
Oxime Formation Hydroxylamine hydrochloride (NH₂OH·HCl), a base (e.g., sodium acetate, sodium hydroxide, or pyridine), in a solvent such as ethanol or a mixture of water and ethanol, stirred at room temperature. rsc.orgThis compound oximeThe reaction is typically monitored by thin-layer chromatography (TLC). The product can be isolated by precipitation or extraction. The oxime may exist as a mixture of (E) and (Z) isomers.

Spectroscopic Characterization and Structural Elucidation in Mechanistic and Synthetic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.

While comprehensive, peer-reviewed NMR data for 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is not extensively published, the expected spectral features can be inferred from its structure. The ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, the phenolic hydroxyl proton, the methoxy (B1213986) group protons, and the protons of the allyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the allyl substituent.

For comparative purposes, the NMR data for the related isomer, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), provides insight into the chemical shifts expected for the core benzaldehyde (B42025) structure. researchgate.netsigmaaldrich.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Hydroxy-4-methoxybenzaldehyde Data obtained in CDCl₃ solution. researchgate.net

Assignment ¹H NMR Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) ¹³C NMR Chemical Shift (δ, ppm)
CHO9.87s191.0 (approx.)
H-27.46d, J = 2.0110.0 (approx.)
H-57.00d, J = 8.7108.0 (approx.)
H-67.47dd, J = 8.7, 2.0127.0 (approx.)
OH5.75s-
OCH₃4.01s56.0 (approx.)
C-1--130.0 (approx.)
C-3--147.0 (approx.)
C-4--152.0 (approx.)

Note: Approximate ¹³C values are inferred from typical chemical shift ranges and data for similar compounds.

For this compound, one would additionally expect to see ¹H NMR signals corresponding to the allyl group: a doublet of triplets for the -CH₂- protons, a multiplet for the internal -CH= proton, and two distinct signals for the terminal =CH₂ protons.

Modern NMR spectroscopy extends beyond simple one-dimensional spectra. Advanced two-dimensional (2D) techniques are indispensable for confirming complex structures and probing reaction mechanisms. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would be crucial to confirm the coupling network within the allyl group and to establish the relative positions of the aromatic protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This technique allows for the unambiguous assignment of each protonated carbon atom in the molecule. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for structural elucidation. For instance, an HMBC experiment on this compound would show a correlation between the methylene (B1212753) protons of the allyl group and the aromatic C-2 carbon, definitively confirming the point of attachment. Correlations between the aldehydic proton and nearby aromatic carbons would further solidify the structural assignment. numberanalytics.com

By acquiring NMR spectra at various time points during a reaction, these techniques can also be used to monitor the disappearance of starting materials, the appearance of products, and the transient formation of intermediates, thereby providing deep insight into the reaction pathway. numberanalytics.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, from which the molecular formula can be derived. High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₂O₃), the expected exact mass is approximately 192.0786 g/mol . The observation of a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) at this m/z value in an HRMS experiment would serve as strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Under electron ionization (EI), the molecular ion can break apart in predictable ways. For a related compound, 3-Hydroxy-4-methoxybenzaldehyde, the mass spectrum shows a prominent molecular ion peak at m/z 152. massbank.eu A key fragmentation is the loss of a hydrogen radical to form a stable ion at m/z 151. massbank.eu Another common fragmentation in benzaldehydes is the loss of the formyl radical (-CHO), leading to a peak at m/z 123. massbank.eu

For this compound, one would anticipate similar fragmentations, with additional pathways involving the allyl group. Likely fragmentations would include:

Loss of a hydrogen radical: [M-H]⁺ at m/z 191.

Loss of a methyl radical from the methoxy group: [M-CH₃]⁺ at m/z 177.

Loss of carbon monoxide from the aldehyde: [M-CO]⁺ at m/z 164.

Cleavage of the allyl group (C₃H₅): [M-C₃H₅]⁺ at m/z 151.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds and functional groups. These techniques provide a molecular "fingerprint" that is unique to each compound.

The key functional groups in this compound would produce characteristic absorption bands in the IR spectrum. Analysis of spectra for analogous compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) and 3-hydroxy-4-methoxybenzaldehyde helps in assigning these bands. researchgate.netnist.govnist.gov

Table 2: Characteristic Infrared Absorption Bands for Benzaldehyde Derivatives

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
O-H StretchPhenolic Hydroxyl3600 - 3100 (Broad)
C-H StretchAromatic & Alkene3100 - 3000
C-H StretchAldehyde (Fermi resonance)~2850 and ~2750
C=O StretchAldehyde Carbonyl1700 - 1660
C=C StretchAromatic Ring1620 - 1580
C=C StretchAllyl Group~1640
C-O StretchAryl Ether1270 - 1200

The presence of a strong, broad band above 3100 cm⁻¹ would confirm the hydroxyl group, while a sharp, intense peak around 1670 cm⁻¹ is characteristic of the conjugated aldehyde carbonyl group. The presence of a band near 1640 cm⁻¹ would be indicative of the allyl group's C=C double bond. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Analogs and Derivatives

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing exact bond lengths, bond angles, and torsional angles.

No crystal structure for this compound is currently available in open-access crystallographic databases. However, the crystal structure of the related analog, 2-hydroxy-4-methoxybenzaldehyde, has been determined, offering a model for the solid-state conformation of this class of compounds. researchgate.net The analysis of its structure reveals key details, such as the planarity of the aromatic ring and the presence of intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde oxygen, which holds the functional groups in a rigid, planar conformation. researchgate.net

Table 3: Crystallographic Data for the Analog 2-Hydroxy-4-methoxybenzaldehyde researchgate.net

Parameter Value
Chemical FormulaC₈H₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.3037(3)
b (Å)33.102(2)
c (Å)7.0471(4)
β (°)102.105(3)
Volume (ų)1437.79(14)
Z (molecules/unit cell)8

Should a suitable crystal of this compound be grown, X-ray crystallography would provide definitive proof of the substituent positions and reveal the preferred conformation of the allyl group relative to the plane of the benzene (B151609) ring in the solid state.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Predicted Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, DFT calculations would provide significant insights into its geometry, stability, and spectroscopic characteristics. However, specific DFT studies focused on this compound have not been identified in the available literature.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. While this is a standard analysis for similar compounds, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in existing research.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red and yellow areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). An MEP analysis of this compound would be invaluable for predicting how it interacts with other molecules and identifying sites for hydrogen bonding. Currently, no published MEP maps for this specific compound are available.

Based on HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide quantitative measures of a molecule's reactivity and are essential for understanding its chemical behavior.

ParameterFormulaDescription
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to charge transfer.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness, indicating high polarizability.
Electrophilicity Index (ω) ω = μ2 / 2η (where μ ≈ -χ)Measures the propensity to accept electrons.

This table outlines the standard parameters for chemical reactivity. Specific calculated values for this compound are not available in the literature.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and mode of action. Studies on related benzaldehyde (B42025) derivatives have shown interactions with various biological targets. A docking study of this compound would involve simulating its interaction with the active site of a target protein to predict binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Without available studies, the potential biological targets and binding efficacy of this compound remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on their structural features. While QSAR studies have been conducted on various classes of benzaldehyde derivatives to predict activities like antioxidant or enzyme inhibitory potential, no QSAR models specifically including this compound or its close analogues have been found in the reviewed literature. nih.gov Such a study would require a dataset of structurally similar compounds with measured biological activities to develop a predictive model.

Computational Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, offering insights into the energetic landscapes of chemical transformations. Through the simulation of reaction pathways and the characterization of transition states, researchers can predict the feasibility of a reaction, understand its kinetics, and identify key intermediates. For a molecule such as this compound, with its multiple functional groups, several reaction pathways could be computationally explored.

In analogous systems, such as other ortho-allylphenols, a common reaction pathway investigated computationally is the Claisen rearrangement. This pericyclic reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether. For this compound, a theoretical study could, for instance, investigate the keto-enol tautomerism and subsequent reactions of the allyl group. Such a study would typically employ Density Functional Theory (DFT) to map the potential energy surface of the reaction.

A hypothetical computational investigation of a reaction pathway for this compound would involve the following steps:

Identification of Reactants, Products, and Intermediates: Defining the starting material, potential products, and any transient species along the reaction coordinate.

Geometry Optimization: Calculating the lowest energy structure for each species.

Transition State Searching: Locating the highest energy point along the reaction pathway, which represents the transition state. This is often the most computationally intensive step.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the reactant and product.

The data generated from these calculations would allow for the creation of a reaction energy profile, providing activation energies and reaction enthalpies. This information is crucial for understanding the kinetics and thermodynamics of the proposed reaction.

Given the absence of specific studies on this compound, the following tables represent a generalized example of the kind of data that would be generated from such a computational investigation of a hypothetical reaction.

Table 1: Calculated Thermodynamic Data for a Hypothetical Reaction Pathway

SpeciesElectronic Energy (Hartree)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactant-575.1234560.000.00
Transition State-575.08765422.4722.89
Product-575.145678-13.94-13.52

This data is illustrative and not based on actual calculations for this compound.

Table 2: Key Geometric Parameters of a Hypothetical Transition State

Bond/AngleValue
C1-C6 Bond Length1.85 Å
O-H Bond Length1.45 Å
C1-C6-C5 Angle110.5°

This data is illustrative and not based on actual calculations for this compound.

Future computational studies are necessary to fully elucidate the reactive nature of this compound and to provide the detailed, quantitative insights that are currently lacking in the scientific literature.

Biological Activity Mechanisms and Structure Activity Relationships of 2 Allyl 3 Hydroxy 4 Methoxybenzaldehyde and Its Derivatives

Mechanisms of Enzymatic Pathway Modulation

The biological activity of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde and its derivatives is rooted in their ability to modulate various enzymatic pathways. This section explores the mechanisms through which these compounds and their structural analogs inhibit key enzymes, providing insights into their structure-activity relationships.

Inhibition of Lipoxygenases (LOXs) by Benzaldehyde (B42025) Derivatives

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and lipoxins, which are lipid mediators involved in inflammatory processes. researchgate.net Consequently, the inhibition of LOX enzymes is a significant area of research for developing anti-inflammatory agents. dergipark.org.trnih.govresearchgate.net Benzaldehyde derivatives have been investigated as potential LOX inhibitors. digitellinc.com

12-Lipoxygenase (12-LOX) is an isoform of LOX that oxygenates polyunsaturated fatty acids at the 12th carbon position, producing metabolites like 12-hydroxyeicosatetraenoic acid (12-HETE) that are implicated in pathological inflammatory responses. nih.gov The inhibition of 12-LOX can mitigate inflammation-mediated tissue damage. nih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, research on related inhibitor scaffolds provides insight into potential mechanisms.

Inhibitors of 12-LOX can exhibit selectivity for different isoforms of the enzyme. For instance, studies on rat 12/15-LOX isozymes have highlighted the challenge of determining the selectivity of various inhibitors. nih.gov Some inhibitors may act on multiple forms of the enzyme, including both the ferrous (inactive) and ferric (active) states. nih.gov The development of selective inhibitors is crucial for targeting specific inflammatory pathways without affecting other physiological processes. nih.gov For example, the small molecule inhibitor ML355 has been used to demonstrate the role of 12-LOX in mitigating liver damage and improving insulin (B600854) secretion in human islets. nih.gov The structural features of benzaldehyde derivatives, such as the position and nature of substituents on the aromatic ring, are expected to play a critical role in their binding affinity and selectivity towards 12-LOX.

The inhibition of lipoxygenases can occur through various kinetic mechanisms, including competitive, noncompetitive, and mixed-type inhibition. researchgate.net A detailed kinetic model for the isoform-selective inhibitor 4-(2-oxapentadeca-4-yne)phenylpropanoic acid (OPP) revealed a mixed inhibition pattern towards the ferric form of 12-LOX. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Furthermore, LOX inhibitors can be classified based on their interaction with the enzyme's iron center. Many inhibitors act through a reductive mechanism, where they reduce the active ferric form of the enzyme to the inactive ferrous state. However, a class of non-reductive inhibitors also exists. researchgate.net These compounds inhibit the enzyme without altering the redox state of the catalytic iron. researchgate.net For example, certain indole (B1671886) alkaloids isolated from Nauclea orientalis have been identified as non-reductive LOX inhibitors, exhibiting mixed, uncompetitive, and noncompetitive inhibition kinetics. researchgate.net This non-reductive mechanism is significant as it avoids potential off-target effects associated with redox cycling. The aldehyde functionality and the phenolic hydroxyl group in compounds like this compound could potentially interact with the active site of LOX through non-covalent interactions, leading to a non-reductive mode of inhibition.

Inhibitor Type Mechanism of Action Example
Mixed Inhibition Binds to both the free enzyme and the enzyme-substrate complex.4-(2-oxapentadeca-4-yne)phenylpropanoic acid (OPP) nih.gov
Non-reductive Inhibits the enzyme without changing the redox state of the iron center.Indole alkaloids from Nauclea orientalis researchgate.net
Competitive Binds to the active site, preventing substrate binding.Not specified for LOX in provided context.
Noncompetitive Binds to an allosteric site, altering enzyme conformation.Indole alkaloid 5 from Nauclea orientalis researchgate.net

Tyrosinase Inhibition Mechanisms by Structurally Related Analogs

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. researchgate.netmdpi.com Its inhibition is of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. researchgate.netmdpi.com Benzaldehyde and its derivatives are known inhibitors of tyrosinase. nih.govtandfonline.com

The primary mechanism by which benzaldehyde-type inhibitors are thought to inhibit tyrosinase is through the formation of a Schiff base with a primary amino group within the enzyme's active site. nih.govtandfonline.comtandfonline.com This covalent modification interferes with the enzyme's catalytic activity. In contrast, benzoate (B1203000) derivatives tend to inhibit tyrosinase through a copper-chelating mechanism. nih.govtandfonline.comtandfonline.com

Kinetic studies have shown that benzaldehyde acts as a partial noncompetitive inhibitor of mushroom tyrosinase. researchgate.netnih.gov Further investigations into 4-substituted benzaldehydes have revealed that the nature of the substituent influences the type of inhibition. For example, while many 4-halogenated benzaldehydes act as partial noncompetitive inhibitors, a bulkier substituent like a pentyl group can lead to full and mixed-type inhibition. researchgate.netnih.gov This suggests that the substituent on the aromatic ring can affect how the inhibitor binds and potentially acts as a hydrophobic "cover" on the catalytic center of the enzyme. nih.gov The inhibitory potential of various benzaldehyde derivatives against mushroom tyrosinase is presented in the table below.

Compound IC50 (μM) Inhibition Type
Benzaldehyde31.0 researchgate.netnih.govPartial Noncompetitive researchgate.netnih.gov
4-Bromobenzaldehyde114 researchgate.netPartial Noncompetitive researchgate.net
4-Chlorobenzaldehyde175 researchgate.netPartial Noncompetitive researchgate.net
4-Fluorobenzaldehyde387 researchgate.netPartial Noncompetitive researchgate.net
4-Cyanobenzaldehyde822 researchgate.netNot specified
4-Nitrobenzaldehyde1846 researchgate.netNot specified
4-PenthylbenzaldehydeNot specifiedFull and Mixed researchgate.netnih.gov

Aldehyde Oxidase Inhibition Mechanisms by Isovanillin (B20041)

Aldehyde oxidase is an enzyme involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin (B372448), is a known selective inhibitor of aldehyde oxidase. medchemexpress.comwordpress.com

Interestingly, isovanillin is not a substrate for aldehyde oxidase. wordpress.comresearchgate.netnih.govkarger.com Instead, its metabolism to isovanillic acid is predominantly carried out by aldehyde dehydrogenase. wordpress.comresearchgate.netnih.govkarger.comnih.govkarger.com This characteristic makes isovanillin a useful tool in pharmacological studies to differentiate the metabolic pathways of other aldehydes. For instance, the conversion of vanillin to vanillic acid is rapidly oxidized by aldehyde oxidase, and this process can be completely inhibited by isovanillin. researchgate.netnih.govkarger.com This demonstrates a direct inhibitory effect of isovanillin on the enzyme's activity. The mechanism of inhibition is likely due to the binding of isovanillin to the active site of aldehyde oxidase, preventing the substrate (e.g., vanillin) from binding and being oxidized.

Urease Inhibitory Mechanisms of Related Compounds

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov In agriculture, urease activity can lead to nitrogen loss from urea-based fertilizers, and in medicine, it is a virulence factor for certain pathogens like Helicobacter pylori. researchgate.netnih.gov Consequently, the development of urease inhibitors is of significant interest. researchgate.netnih.govebi.ac.uk

Compounds structurally related to this compound, particularly those containing phenolic and aldehyde functionalities, have been explored as urease inhibitors. The inhibitory mechanism of such compounds often involves interaction with the nickel ions in the urease active site. researchgate.net For example, thiourea-based scaffolds, which can be considered substrate analogs, are effective urease inhibitors. nih.gov

Phenolic aldehyde derivatives have been shown to act as mixed inhibitors of jack bean urease. embrapa.br This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. embrapa.br The combination of a catechol-like skeleton with a urea or thiourea (B124793) core has been shown to produce potent urease inhibitors. embrapa.br Schiff bases derived from benzaldehydes have also demonstrated excellent urease inhibitory activity, with some derivatives showing IC50 values comparable to the standard inhibitor thiourea. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring. researchgate.net

Mechanistic Aspects of Antimicrobial and Antifungal Action

Cellular and Molecular Mechanisms of Antibacterial Activity (e.g., Cell Membrane Disruption, Intracellular Content Release) of Related Compounds

The antibacterial action of vanillin and its related benzaldehyde derivatives is primarily centered on the disruption of the bacterial cell membrane and the subsequent interference with essential cellular processes. nih.govnih.gov These phenolic compounds are generally considered membrane-active due to their hydrophobic nature, which facilitates their interaction with the lipid bilayer of the cell membrane. nih.gov

The primary mechanism involves compromising the integrity of the cytoplasmic membrane. nih.gov Studies on Escherichia coli O157:H7 treated with vanillin have shown visible damage to the cell membrane, leading to depolarization. nih.govnih.gov This damage increases membrane permeability, resulting in the leakage of vital intracellular components, such as nucleic acids and proteins. nih.govnih.gov This loss of cellular contents disrupts the internal homeostasis of the bacterial cell, contributing to its death. dntb.gov.ua

Beyond direct membrane damage, these compounds also disrupt cellular energy metabolism. nih.govresearchgate.net Treatment with vanillin has been shown to cause a significant decrease in intracellular adenosine (B11128) triphosphate (ATP) content. nih.govnih.gov Transcriptome analysis of treated E. coli revealed that vanillin significantly affects the expression of genes involved in the tricarboxylic acid (TCA) cycle and the oxidative phosphorylation pathway, both of which are crucial for ATP production. nih.govresearchgate.net The combined effect of membrane damage and energy metabolism disruption leads to an effective antibacterial outcome. nih.gov

Table 1: Summary of Antibacterial Mechanisms of Related Benzaldehydes
MechanismDescriptionAffected Bacterial ProcessReferences
Cell Membrane DisruptionDirect damage to the lipid bilayer, leading to increased permeability and depolarization.Structural Integrity, Ion Homeostasis nih.govnih.govnih.gov
Intracellular Content ReleaseLeakage of essential molecules like nucleic acids and proteins from the cytoplasm.Cellular Function, Viability nih.govnih.govdntb.gov.ua
Energy Metabolism DisruptionInhibition of ATP synthesis by downregulating genes in the TCA cycle and oxidative phosphorylation pathways.Cellular Respiration, Energy Production nih.govnih.govresearchgate.net

Antifungal and Antiaflatoxigenic Properties and their Underlying Mechanisms

Derivatives of this compound, such as o-vanillin and 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), exhibit potent antifungal and antiaflatoxigenic activities through multiple mechanisms. nih.govnih.gov A primary target is the fungal cell membrane and cell wall. nih.govresearchgate.net HMB has been shown to disrupt the integrity of the cell membrane in Fusarium graminearum, increasing its permeability by approximately six-fold. nih.gov This disruption leads to lipid peroxidation, evidenced by an increase in malondialdehyde (MDA) content, and induces osmotic stress. nih.govnih.gov Similarly, o-vanillin damages the cell walls of Aspergillus flavus by reducing the content of β-1,3-glucan, a critical structural component. researchgate.net

Another significant mechanism of antifungal action is the induction of mitochondrial dysfunction and oxidative stress. nih.gov Transcriptome analysis of Cryptococcus neoformans treated with o-vanillin revealed that the compound triggers mitochondrial dysfunction, which in turn leads to the hyper-production of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress overwhelms the fungal cell's antioxidant defenses, contributing to cell death. nih.gov

In addition to inhibiting fungal growth, these compounds are effective at inhibiting the production of aflatoxins, potent mycotoxins produced by Aspergillus species. nih.gov The antiaflatoxigenic mechanism involves the downregulation of key genes in the aflatoxin biosynthetic cluster. nih.govresearchgate.net This includes the regulatory genes aflR and aflS, which are critical for initiating the biosynthesis cascade. nih.gov Furthermore, these compounds can disrupt the formation of the "velvet complex" (involving proteins like VeA and LaeA), which regulates secondary metabolism, including aflatoxin production, in fungi. nih.gov By suppressing these genetic pathways, the compounds effectively halt the synthesis of aflatoxin B1. nih.gov

Mechanistic Basis of Antibiofilm Activity of Related Compounds

Vanillin and related compounds have demonstrated significant activity against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov The primary mechanism of antibiofilm activity is the inhibition of both biofilm formation and the production of the EPS matrix. nih.gov

Studies on methicillin-resistant Staphylococcus epidermidis have shown that vanillin can reduce biofilm formation by up to 80% and EPS production by up to 55%, depending on the bacterial strain. nih.gov The inhibition of biofilm mass is dose-dependent. nih.gov The EPS matrix, which consists of polysaccharides, proteins, and extracellular DNA (eDNA), is crucial for the structural integrity and survival of the biofilm. nih.gov By inhibiting the synthesis of these components, vanillin prevents the maturation of the biofilm, leaving the bacteria more vulnerable to antimicrobial agents and host immune responses. nih.gov The anti-biofilm action appears to be linked to the modulation of genetic determinants responsible for biofilm formation and quorum sensing systems, which bacteria use to coordinate collective behaviors. nih.gov

Chemosensitizing Effects to Augment Antimicrobial Efficacy via Target-Based Interventions (e.g., Cell Wall Integrity Pathway)

Certain benzaldehyde derivatives, particularly 2-hydroxy-4-methoxybenzaldehyde (2H4M), can act as chemosensitizing agents, augmenting the efficacy of other antifungal compounds. nih.gov This synergistic effect is achieved through targeted disruption of key cellular pathways, most notably the cell wall integrity (CWI) pathway. nih.gov

The CWI pathway is a critical signaling cascade that allows fungi to respond to cell wall stress and maintain their structural integrity. nih.gov By targeting this pathway, 2H4M can weaken the fungal cell wall, making the organism more susceptible to other antifungal agents, such as monoterpenoid phenols (carvacrol and thymol). nih.gov Studies using mutants of Saccharomyces cerevisiae lacking key proteins in the CWI pathway (e.g., Slt2, a mitogen-activated protein kinase, and Bck1, a MAP kinase kinase kinase) showed that these mutants have a higher susceptibility to 2H4M. nih.gov This indicates that the compound's efficacy is directly related to its ability to interfere with this specific pathway. nih.gov This chemosensitization greatly lowers the minimum inhibitory and fungicidal concentrations of the co-administered antifungal drugs, providing a powerful strategy for target-based antifungal intervention. nih.gov

Mechanistic Investigations of Anti-hyperlipidemic Activity for Isomeric Derivatives

Isomeric and related derivatives of this compound have been investigated for their potential to manage hyperlipidemia. researchgate.netnih.gov The primary mechanism of action appears to be the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov

In silico docking studies have shown that phenolic derivatives can exhibit a strong binding affinity with the active site of the HMG-CoA reductase enzyme. nih.gov This binding interaction prevents the enzyme from converting HMG-CoA to mevalonate, a crucial step in cholesterol production. nih.gov

In vivo studies using animal models of hyperlipidemia support these findings. researchgate.netnih.gov Administration of eugenol-5-aldehyde derivatives, which are structurally related to the target compound, has been shown to produce a significant hypolipidemic effect. researchgate.net Treatment with these compounds leads to a marked decrease in serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, along with an increase in high-density lipoprotein (HDL) cholesterol. nih.govnih.gov The efficacy of some of these derivatives has been found to be comparable to that of standard hyperlipidemia drugs like atorvastatin (B1662188) and simvastatin. researchgate.netnih.gov

Table 2: Effects of Isomeric Derivatives on Lipid Profiles in Animal Models
Lipid ParameterObserved EffectUnderlying MechanismReferences
Total CholesterolDecreaseInhibition of HMG-CoA reductase nih.govnih.gov
LDL CholesterolDecreaseReduced cholesterol synthesis nih.govnih.gov
TriglyceridesDecreaseAltered lipid metabolism nih.govnih.gov
HDL CholesterolIncreaseAltered lipid metabolism nih.govnih.gov

Overview of Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies of vanillin and its derivatives have provided valuable insights into the chemical features required for their biological potency. The antimicrobial and antifungal activities are highly dependent on the type and position of functional groups on the benzaldehyde ring. nih.govbohrium.com

The aldehyde group is considered to have the greatest influence on antifungal properties. bohrium.com The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are also critical. nih.govbohrium.com Studies comparing vanillin derivatives found that having a hydroxyl or alkoxy group is more advantageous for antifungal activity against C. neoformans than having a halogenated or nitrated group. nih.gov For instance, o-vanillin and o-ethyl vanillin showed the highest antifungal activity among 33 vanillin derivatives tested. nih.gov

The relative position of the substituents is also key. For example, p-vanillin derived Schiff bases exhibited higher antimicrobial activity than those derived from vanillin (which has the hydroxyl group at the para-position and the methoxy group at the meta-position). researchgate.net Furthermore, the antifungal activity order of several analogues was determined to be 3-anisaldehyde > benzaldehyde > vanillin > 4-hydroxybenzaldehyde, highlighting the nuanced effects of substituent placement. bohrium.com

The introduction of other groups can also modulate activity. For example, synthesizing Schiff base derivatives or adding 1,2,3-triazole fragments can create compounds with significant antimicrobial potential. nih.govresearchgate.netturkjps.org Specifically, acetyl nitro vanillin derivatives bearing electron-withdrawing substituents showed significant activity against E. coli. nih.govturkjps.org These SAR studies are crucial for the rational design of new derivatives with enhanced biological potency. researchgate.net

Advanced Applications in Organic and Medicinal Chemistry Beyond Direct Bioactivity

Ligand Design and Coordination Chemistry with Metal Centers

No specific studies detailing the design, synthesis, or application of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde as a ligand for coordination with metal centers were found in the reviewed literature. The field of coordination chemistry often utilizes related salicylaldehyde (B1680747) or vanillin (B372448) derivatives to form Schiff base ligands or other coordination complexes. For instance, research exists on the coordination chemistry of ligands derived from other isomers, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), which can form stable complexes with various metal ions. However, the specific coordination behavior and potential applications of this compound in this capacity remain unexplored in published research.

Q & A

Q. What are the recommended safety protocols for handling 2-Allyl-3-hydroxy-4-methoxybenzaldehyde in laboratory settings?

  • Methodological Answer : Use nitrile gloves and a lab coat to prevent skin contact. In case of exposure, wash affected areas immediately with water for ≥15 minutes . For respiratory protection, employ a NIOSH-approved N95 respirator during prolonged handling. Store in airtight containers away from oxidizing agents and heat sources to avoid decomposition . Always conduct a risk assessment using OSHA HCS guidelines, including reviewing Safety Data Sheets (SDS) for reactivity and incompatibility data .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Confirm molecular identity via ESI-MS (electrospray ionization mass spectrometry) to detect the molecular ion peak at m/z 192.16 (calculated for C₁₁H₁₂O₃) . For structural confirmation, employ ¹H and ¹³C NMR in deuterated DMSO, focusing on diagnostic peaks: allyl protons (δ 5.1–5.3 ppm) and aldehyde protons (δ 9.8 ppm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Apply the SHELX software suite (e.g., SHELXL for refinement) to address data discrepancies. For twinned crystals, use the TWIN/BASF commands to refine twin laws. Validate hydrogen bonding networks via Olex2 visualization, prioritizing R-factor convergence (<5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) . Cross-validate with powder XRD to detect polymorphic impurities if single-crystal data conflicts with bulk material properties .

Q. How can researchers optimize allylation efficiency in the synthesis of this compound?

  • Methodological Answer : Use a Mitsunobu reaction with 3-hydroxy-4-methoxybenzaldehyde, allyl alcohol, and triphenylphosphine/DIAD in anhydrous THF at 0°C. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). For higher yields (>85%), substitute allyl bromide with allyl chloride under phase-transfer conditions (TBAB catalyst, 60°C, 12 h). Purify via flash chromatography (silica gel, gradient elution) to isolate the allylated product .

Q. What analytical approaches mitigate spectral interference in quantifying this compound in complex matrices?

  • Methodological Answer : Implement LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity. Use transitions m/z 192 → 137 (allyl cleavage) and 192 → 109 (methoxy loss) to distinguish from isomers like 3-allyl-4-hydroxy-5-methoxybenzaldehyde. For environmental samples, apply solid-phase extraction (C18 cartridges) pre-concentration to improve detection limits (LOD < 0.1 ng/mL) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental LogP values for this compound?

  • Methodological Answer : Recalculate computational LogP using ChemAxon or ACD/Percepta with corrected atomic contribution parameters. Experimentally determine LogP via shake-flask method (octanol/water partitioning) under buffered conditions (pH 7.4). If discrepancies persist (>0.5 units), assess tautomeric equilibria or solvent-accessible surface area (SASA) effects via molecular dynamics simulations .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Methodological Answer : Conduct broth microdilution assays (CLSI M07-A11) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Use resazurin as a viability indicator; measure MIC (minimum inhibitory concentration) at 600 nm. Include vancomycin and ciprofloxacin as positive controls. For biofilm inhibition, employ crystal violet staining after 24 h incubation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.